5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Overview
Description
5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2O. It has a molecular weight of 292.12 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole consists of a pyrazole ring attached to a tetrahydropyran ring. The pyrazole ring contains a nitrogen atom and an iodine atom .Physical And Chemical Properties Analysis
5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a solid at room temperature. It should be stored in a dry environment at a temperature between 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Synthesis and Biological Evaluation of Pyrazole-Based Heterocycles : A study by Vaddiraju et al. (2022) reported the synthesis of novel pyrazole-based heterocycles with potential anti-diabetic activity. The compounds exhibited moderate anti-diabetic effects, comparable to the standard drug remogliflozin, suggesting their potential in diabetes treatment (Vaddiraju et al., 2022).
Multigram-Scale Synthesis of PCSK9 Inhibitor : Akin et al. (2017) described the synthesis of a small molecule PCSK9 inhibitor, highlighting the scalable preparation of a related compound, 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole. This research demonstrates the compound's application in large-scale drug manufacturing (Akin et al., 2017).
Synthesis of Ethynylphenols : Lai et al. (2006) explored the synthesis of m- and p-ethynylphenols, involving compounds such as p-iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene. This work contributes to the field of organic synthesis and the development of novel chemical compounds (Lai et al., 2006).
Development of a New Variant of the Migita Reaction : Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method, applied in the synthesis of a former antiasthma drug candidate. This method showcases the utility of pyrazole derivatives in pharmaceutical synthesis (Norris & Leeman, 2008).
Synthesis and Antihyperglycemic Activity of Tetrazolyl Pyrazole Amides : Sharon et al. (2005) synthesized and evaluated a series of tetrazolyl pyrazole amides for antihyperglycemic activity. Some compounds showed significant glucose-lowering effects in animal models, indicating their potential as antidiabetic agents (Sharon et al., 2005).
Inhibitor of 5-Lipoxygenase : Mano et al. (2004) worked on an orally active inhibitor of 5-lipoxygenase, demonstrating improved pharmacokinetic and toxicology characteristics. This study highlights the role of pyrazole derivatives in developing new pharmacological agents (Mano et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-iodo-3-methyl-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-7-6-8(10)12(11-7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUHNQSYXPRGHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)I)C2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718441 |
Source
|
Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
CAS RN |
1345471-37-5 |
Source
|
Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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